molecular formula C19H23ClN2S2 B14692435 (4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate CAS No. 34763-26-3

(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate

Katalognummer: B14692435
CAS-Nummer: 34763-26-3
Molekulargewicht: 379.0 g/mol
InChI-Schlüssel: ZVQFZXSPOXFKDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C19H23ClN2S2 and a molecular weight of 378.98 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a hexyl chain, and a pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with hexylamine to form an intermediate, which is then reacted with 3-pyridinylcarbonimidodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate
  • 4-Chloro-4′-hydroxybenzophenone
  • Cetyltrimethylammonium bromide
  • Benzalkonium chloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

34763-26-3

Molekularformel

C19H23ClN2S2

Molekulargewicht

379.0 g/mol

IUPAC-Name

1-[(4-chlorophenyl)methylsulfanyl]-1-hexylsulfanyl-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C19H23ClN2S2/c1-2-3-4-5-13-23-19(22-18-7-6-12-21-14-18)24-15-16-8-10-17(20)11-9-16/h6-12,14H,2-5,13,15H2,1H3

InChI-Schlüssel

ZVQFZXSPOXFKDW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.